molecular formula C29H35NO8S B1667533 Bitolterol mesylate CAS No. 30392-41-7

Bitolterol mesylate

Cat. No. B1667533
CAS RN: 30392-41-7
M. Wt: 557.7 g/mol
InChI Key: HODFCFXCOMKRCG-UHFFFAOYSA-N
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Description

Bitolterol Mesylate is the mesylate salt of bitolterol, a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, bitolterol is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.

Scientific Research Applications

Specific Scientific Field

Bitolterol Mesylate is used in the field of Pulmonology , specifically in the treatment of Asthma .

Summary of the Application

Bitolterol Mesylate is a short-acting β2 adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma . It works by relaxing the smooth muscles present continuously around the bronchi and bronchioles, facilitating the flow of air through them .

Methods of Application or Experimental Procedures

Bitolterol Mesylate is administered via a metered-dose inhaler . In a study conducted to establish the safety and effectiveness of Bitolterol Mesylate, one, two, or three inhalations were administered along with an additional double-blind, randomized, placebo dose .

Results or Outcomes

The study found that onset within five minutes occurred in 56.6% to 71% of patients, depending on the dose . Mean maximum improvement, which was dose-dependent, overall ranged from 28.2% to 40.3% with a peak response in 66.7 to 69.8 minutes . A direct relationship of magnitude with regard to dose of Bitolterol was observed . Median duration of action ranged from three to four hours in responding patients across all doses . Up to 31% of patients had durations greater than eight hours after three inhalations . Adverse effects were reported in five of 46 patients for all doses with mild transient tremor occurring in two patients, 4.3% .

Application in Chronic Obstructive Pulmonary Disease (COPD) Treatment

Specific Scientific Field

Bitolterol Mesylate is used in the field of Pulmonology , specifically in the treatment of Chronic Obstructive Pulmonary Disease (COPD) .

Summary of the Application

Chronic Obstructive Pulmonary Disease (COPD) is a type of obstructive lung disease characterized by long-term breathing problems and poor airflow. Bitolterol Mesylate is used to dilate air passages in the lungs that have become narrowed as a result of disease or inflammation .

Methods of Application or Experimental Procedures

Similar to its use in Asthma treatment, Bitolterol Mesylate is administered via a metered-dose inhaler .

Results or Outcomes

Bitolterol Mesylate has a rapid onset of action (2-5 minutes), and its effects may last up to 6-8 hours . It helps in easing the flow of air through the airways, thus providing relief to the patients .

Application in Bronchitis Treatment

Specific Scientific Field

Bitolterol Mesylate is used in the field of Pulmonology , specifically in the treatment of Bronchitis .

Summary of the Application

Bronchitis is an inflammation of the lining of your bronchial tubes, which carry air to and from your lungs. Bitolterol Mesylate may be useful therapy for the asthmatic component of the illness .

Methods of Application or Experimental Procedures

Similar to its use in Asthma and COPD treatment, Bitolterol Mesylate is administered via a metered-dose inhaler .

Results or Outcomes

Bitolterol Mesylate has a rapid onset of action (2-5 minutes), and its effects may last up to 6-8 hours . It helps in easing the flow of air through the airways, thus providing relief to the patients .

properties

IUPAC Name

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5.CH4O3S/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;1-5(2,3)4/h6-16,23,29-30H,17H2,1-5H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODFCFXCOMKRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30392-40-6 (Parent)
Record name Bitolterol mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80952735
Record name Bitolterol mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bitolterol mesylate

CAS RN

30392-41-7
Record name Bitolterol mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30392-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bitolterol mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitolterol mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-butyl)[β-hydroxy-3,4-bis(p-toluoyloxy)phenethyl]ammonium methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BITOLTEROL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E53T3611U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
I Kass, TS Mingo - Chest, 1980 - Elsevier
… is a summary of our experiences with bitolterol mesylate. … , two and three doses of bitolterol mesylate produced a consistently … three doses of bitolterol mesylate or bitolterol mesylate and …
Number of citations: 32 www.sciencedirect.com
SB Walker, WA Kradjan… - … : The Journal of Human …, 1985 - Wiley Online Library
… function achieved after 2 or 3 doses of bitolterol mesylate or isoproterenol hydr~chloride.~ … Bitolterol mesylate aerosol has been compared with rnetapr~ferenol~~ and albuterol aero~ols.…
SB Walker, CW Bierman, WE Pierson… - Journal of allergy and …, 1986 - Elsevier
… When bitolterol mesylate is administered as an aerosol, it is an effective bronchodilator with … study was to compare the efficacy of bitolterol mesylate aerosol to that of isoproterenol HCl …
Number of citations: 11 www.sciencedirect.com
MJ Welch, JP Kemp, CW Bierman… - … asthma, allergy & …, 1989 - liebertpub.com
The objective of this study was to compare the efficacy and safety of bitolterol mesylate and isoproterenol hydrochloride, two sprays by metered-dose inhaler three times a day for 3 …
Number of citations: 3 www.liebertpub.com
JP Kemp, P Chervinsky, HA Orgel, EO Meltzer… - Journal of allergy and …, 1984 - Elsevier
… We report here the resdts of a study of bitolterol mesylate aerosol and sustained-release theophylline, used separately and concomitantly, in patients with moderate to severe asthma. …
Number of citations: 49 www.sciencedirect.com
CW Bierman, JP Kemp, RA Nathan… - Annals of Allergy, Asthma …, 1996 - Elsevier
… adults demonstrating the efficacy and safety of bitolterol mesylate metered-dose inhaler; however… Objective: To establish the safety and effectiveness of bitolterol mesylate metered-dose …
Number of citations: 1 www.sciencedirect.com
JP Kemp, JL Pinnas, DG Tinkelman, EO Meltzer… - Journal of allergy and …, 1986 - Elsevier
… bitolterol mesylate were administered as single treatments in a sequentially increasing order from low to high dose to a total of 30 patients. The bitolterol mesylate … of bitolterol mesylate …
Number of citations: 6 www.sciencedirect.com
JL Pinnas, BD Bhatt, SC Campbell, JP Kemp… - Chest, 1987 - Elsevier
Bitolterol mesylate, a new beta 2 adrenergic bronchodilator, is a “pro-drug” which is activated by esterases in the lung. In order to determine the optimal bronchodilator dose of bitolterol, …
Number of citations: 1 www.sciencedirect.com
RA Nathan, IL Bernstein, EA Bronsky, RK Bush… - Journal of allergy and …, 1987 - Elsevier
… efJicacy and safety of nebulized bitolterol mesylate solution (0.2%… Nebulized bitolterol mesylate was found to be a safe and … Nebulized bitolterol mesylate was well tolerated during our 3-…
Number of citations: 2 www.sciencedirect.com
DR Webb, MF Mullarkey, TS Mingo - Journal of Allergy and Clinical …, 1982 - Mosby
Number of citations: 5

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